molecular formula C16H25NO3 B13547213 Tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate

Tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate

Cat. No.: B13547213
M. Wt: 279.37 g/mol
InChI Key: IHZLKSNSYPHGFX-UHFFFAOYSA-N
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Description

Tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a benzyl group, and a hydroxy-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 2-hydroxy-2-methylpropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group, if formed, can be reduced back to the hydroxy group.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate

InChI

InChI=1S/C16H25NO3/c1-15(2,3)20-14(18)17(12-16(4,5)19)11-13-9-7-6-8-10-13/h6-10,19H,11-12H2,1-5H3

InChI Key

IHZLKSNSYPHGFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(C)(C)O

Origin of Product

United States

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